molecular formula C14H12ClNO2 B183805 4-[(4-Chlorobenzyl)amino]benzoic acid CAS No. 63759-94-4

4-[(4-Chlorobenzyl)amino]benzoic acid

Cat. No. B183805
CAS RN: 63759-94-4
M. Wt: 261.7 g/mol
InChI Key: QIANQKPXNXBLNW-UHFFFAOYSA-N
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Description

“4-[(4-Chlorobenzyl)amino]benzoic acid” is a chemical compound with the molecular formula C14H12ClNO2 . It is structurally characterized by a benzoic acid group to which a 4-chlorobenzyl group is attached via an amino linkage .


Molecular Structure Analysis

The molecular structure of “4-[(4-Chlorobenzyl)amino]benzoic acid” is characterized by a benzoic acid group (a benzene ring attached to a carboxylic acid group) and a 4-chlorobenzyl group (a benzene ring with a chlorine atom at the 4-position, attached to a benzene ring via a methylene bridge) linked by an amino group .


Physical And Chemical Properties Analysis

“4-[(4-Chlorobenzyl)amino]benzoic acid” has a molecular weight of 261.71 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not specified in the available resources.

Scientific Research Applications

Antibacterial Activity

4-[(4-Chlorobenzyl)amino]benzoic acid and its derivatives have been explored for their potential antibacterial properties. Parekh et al. (2005) synthesized various Schiff bases derived from 4-aminobenzoic acid, including compounds structurally similar to 4-[(4-Chlorobenzyl)amino]benzoic acid. These compounds were tested against medically significant bacterial strains and exhibited varying degrees of antibacterial activity, suggesting the compound's relevance in developing antibacterial agents (Parekh et al., 2005).

Chemical Synthesis and Characterization

The compound and its related structures have been utilized as key intermediates in chemical synthesis. For instance, Pascal et al. (2000) reported the synthesis of a novel amino acid derivative from 4-aminobenzoic acid, showcasing the compound's utility in peptidomimetic synthesis and combinatorial chemistry (Pascal et al., 2000).

Material Science Applications

In the field of material science, the doping of polyaniline with benzoic acid derivatives, including 4-[(4-Chlorobenzyl)amino]benzoic acid, has been investigated. Amarnath and Palaniappan (2005) studied the electrical conductivity of polyaniline doped with various benzoic acids, revealing the potential of these compounds in conducting polymer applications (Amarnath & Palaniappan, 2005).

Thermodynamic and Phase Behavior Studies

The compound has also been studied in the context of thermodynamics and phase behavior, particularly in pharmaceutical research. Reschke et al. (2016) utilized Perturbed-Chain Statistical Associating Fluid Theory to model the phase behavior of solutions containing benzoic acid and chlorobenzoic acids, providing valuable information for process design and pharmaceutical applications (Reschke et al., 2016).

Antibacterial and Antimicrobial Studies

Further studies have investigated the antibacterial and antimicrobial potential of compounds synthesized from 4-[(4-Chlorobenzyl)amino]benzoic acid. Neamah and Jassim (2022) synthesized new heterocyclic compounds using 4-((4-chlorobenzoyl)oxy) benzoic acid and evaluated their antibacterial, anti-inflammatory, and analgesic activities (Neamah & Jassim, 2022).

Safety And Hazards

The safety data sheet for “4-[(4-Chlorobenzyl)amino]benzoic acid” indicates that it may be an irritant . It is recommended to avoid ingestion and inhalation, avoid dust formation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

4-[(4-chlorophenyl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-12-5-1-10(2-6-12)9-16-13-7-3-11(4-8-13)14(17)18/h1-8,16H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIANQKPXNXBLNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398332
Record name 4-[(4-chlorobenzyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorobenzyl)amino]benzoic acid

CAS RN

63759-94-4
Record name 4-[(4-chlorobenzyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Aminobenzoic acid (13.7 g., 0.1 mole) and 4-chlorobenzaldehyde (14.05 g., 0.1 mole) were mixed in dry benzene (200 ml.), 4-toluenesulphonic acid (50 mg.) was added and the mixture was boiled under reflux in an apparatus incorporating a water-trap until the theoretical amount of water (1.8 ml) had been collected. The reaction mixture was cooled in iced water, the product filtered, dried and hydrogenated at NTP in ethanol (500 ml) in the presence of platinum oxide, (Adams catalyst), (100 mg). The catalyst was filtered off and the solution added to iced water. The product was filtered, dried and crystallised from 20% aqueous ethanol to give 4[(4-chlorobenzyl)-amino]-benzoic acid (17.32 g., 78%) which melted at 206°-8° C.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
14.05 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three

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